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In the fast-paced world of molecular biology, optimizing workflows for speed, simplicity, and
cost-effectiveness is paramount. Restriction enzyme digestion, a cornerstone technique for
DNA manipulation, has seen significant innovation with the advent of "fast" enzyme systems.
This guide provides a comprehensive cost-benefit analysis of Thermo Scientific™ FastDigest™
enzymes compared to conventional restriction enzymes, offering researchers, scientists, and

drug development professionals the data needed to make informed decisions for their specific
needs.

At a Glance: Key Differences
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Feature

FastDigest Enzymes

Conventional Restriction
Enzymes

Digestion Time

5-15 minutes[1][2]

1 hour to overnight

Buffer System

Single universal buffer for all
enzymes|[3][1][4]

Multiple buffers with varying
compatibility[4]

Double Digestion

Simple, one-tube reaction[5]

Often requires sequential
digestion and buffer
changes[4][6]

Downstream Compatibility

High, with many modifying
enzymes 100% active in the

same buffer[3]

May require DNA purification

between steps

Star Activity

Minimized due to short

incubation times[1][4]

A known issue, especially with
prolonged incubation or

suboptimal conditions[4][7][8]
[9]

Direct Gel Loading

Yes, with FastDigest Green
Buffer[3]

Requires addition of a

separate loading dye

Cost Analysis: A Head-to-Head Comparison

While the upfront cost of FastDigest enzymes may appear higher in some instances, a

comprehensive analysis reveals a more nuanced picture when considering the savings in time

and supplementary reagents. Below is a sample cost comparison for three commonly used

restriction enzymes. Prices are illustrative and may vary by supplier and location.
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Enzyme

Format

Cost per
Unit/Reaction
(USD)

Notes

FastDigest EcoRl

800 reactions

~$0.11 per reaction

Price based on an

800-reaction vial.

Conventional EcoRl

10,000 units

~$0.007 per unit

Typically, 1 unit
digests 1 pg of DNAIn
1 hour. A standard
reaction may use 10-
20 units.

FastDigest BamHI

800 reactions

~$0.11 per reaction

Price based on an

800-reaction vial.

Conventional BamHI

10,000 units

~$0.007 per unit

Unit definition is
similar to conventional
EcoRl.

FastDigest Hindlll

800 reactions

~$0.11 per reaction

Price based on an

800-reaction vial.

Conventional HindllIl

10,000 units

~$0.007 per unit

Unit definition is
similar to conventional
EcoRl.

Note on "Units" vs. "Reactions": It is important to understand the difference in how these

enzymes are quantified. A "unit" of a conventional enzyme is typically defined as the amount

required to digest 1 pg of a specific DNA substrate in 1 hour.[9] A FastDigest "reaction” is

defined as 1 pL of enzyme used to cut 1 pg of substrate DNA in 5-15 minutes.[3] For routine

plasmid digestion, researchers often use an excess of conventional enzymes (e.g., 10-20 units)

to ensure complete digestion, which can increase the cost per reaction.

Performance Comparison: Speed, Simplicity, and

Efficiency
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The primary advantages of FastDigest enzymes lie in their enhanced performance, which

translates to significant time savings and a more streamlined workflow.

Performance Metric

FastDigest Enzymes

Conventional Restriction
Enzymes

Single Digest Time

5-15 minutes for complete
digestion of plasmid, genomic,
and PCR product DNA.[1][2]

1 hour to overnight is the

standard incubation time.

Double Digest Workflow

Simultaneous digestion in a
single tube with a universal

buffer for all enzymes.[5]

Often requires sequential
digestion if the enzymes are
not compatible in a single
buffer, involving intermediate

purification steps.[4][6]

Buffer Compatibility

100% activity for all 176
FastDigest enzymes in the

universal FastDigest buffer.[10]

Requires a system of multiple
buffers (e.g., NEB's 4-buffer
system) with varying enzyme

efficiencies.[6]

Digestion Efficiency

High efficiency, with complete
digestion observed in as little

as 5 minutes.[3]

Efficiency can vary depending
on the enzyme, buffer, and
DNA substrate. Incomplete

digestion can be an issue.

Star Activity

Significantly reduced due to
short incubation times and

optimized buffer composition.

[1]14]

A known risk, especially with
long incubation times, high
glycerol concentrations, or

non-optimal buffer conditions.

[4107181e]

A direct comparison of digestion efficiency shows that FastDigest enzymes can achieve

complete digestion much faster than their conventional counterparts. In a comparison with New

England Biolabs (NEB) enzymes, FastDigest enzymes showed more efficient plasmid DNA

digestion in approximately 15 minutes.[3]

Experimental Protocols
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Time-Course Digestion for Efficiency Comparison

This protocol allows for a direct comparison of the time required for complete digestion
between a FastDigest and a conventional restriction enzyme.

Materials:

Plasmid DNA (e.g., pUC19) at a concentration of 1 pg/pL
o FastDigest Enzyme (e.g., FastDigest EcoRI) and 10X FastDigest Buffer

o Conventional Enzyme (e.g., EcoRI from a different supplier) and its recommended 10X
reaction buffer

e Nuclease-free water
o Agarose gel (1%) with a DNA stain
o DNA ladder

e Incubator or water bath at 37°C

Gel electrophoresis system
Methodology:

» Reaction Setup: Prepare two sets of reaction mixtures, one for the FastDigest enzyme and
one for the conventional enzyme. For each set, prepare enough master mix for several time
points (e.g., 5, 15, 30, and 60 minutes).

o FastDigest Reaction (20 pL):

1 pg Plasmid DNA (1 pL)

2 puL 10X FastDigest Buffer

1 pL FastDigest Enzyme

16 pL Nuclease-free water
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o Conventional Reaction (50 pL):

1 pg Plasmid DNA (1 pL)

5 uL 10X Reaction Buffer

1 pL Conventional Enzyme (typically 10-20 units)

43 uL Nuclease-free water

¢ |ncubation: Incubate both sets of reactions at 37°C.

o Time Points: At each designated time point (5, 15, 30, and 60 minutes), remove an aliquot
from each reaction and stop the reaction by adding a loading dye with a stop solution (e.g.,
EDTA).

o Gel Electrophoresis: Load the samples from each time point, along with an undigested
plasmid control and a DNA ladder, onto a 1% agarose gel.

e Analysis: Visualize the DNA bands under UV or blue light. Complete digestion is indicated by
the disappearance of the supercoiled and nicked plasmid bands and the appearance of the
linearized plasmid band at the correct size.

Double Digest Efficiency: Simultaneous vs. Sequential

This protocol compares the efficiency and workflow of a double digest using the FastDigest
system versus the conventional sequential digestion method.

Materials:
o Plasmid DNA with recognition sites for two different restriction enzymes

o FastDigest Enzymes (e.g., FastDigest EcoRI and FastDigest Hindlll) and 10X FastDigest
Buffer

o Conventional Enzymes (e.g., EcoRI and Hindlll) and their respective recommended buffers

o DNA purification kit (for the sequential digest)
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e Other materials as listed in the time-course protocol
Methodology:
Part A: FastDigest Simultaneous Double Digest

e Reaction Setup (20 pL):

[e]

1 pg Plasmid DNA (1 pL)

(¢]

2 puL 10X FastDigest Buffer

[¢]

1 pL FastDigest EcoRI

[¢]

1 pL FastDigest Hindlll

[e]

15 pL Nuclease-free water

 Incubation: Incubate at 37°C for 15 minutes.

o Analysis: Stop the reaction and analyze by agarose gel electrophoresis.
Part B: Conventional Sequential Double Digest

 First Digestion: Set up the digestion for the first enzyme in its optimal buffer and incubate for
1 hour at 37°C.

« Purification: Purify the digested DNA using a DNA purification kit to remove the first enzyme
and its buffer.

e Second Digestion: Set up the second digestion with the purified DNA, the second enzyme,
and its optimal buffer. Incubate for 1 hour at 37°C.

e Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Comparison: Compare the results from both methods, noting the differences in workflow
complexity, time, and the final digested product on the gel.
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Visualizing the Workflow and Decision-Making
Process

The following diagrams illustrate the experimental workflow and the logical considerations in
choosing between FastDigest and conventional enzymes.

Conventional Workflow (Double Digest)

. )—C ) - I )~

FastDigest Workflow

o~ = )—(C)

Choice of Restriction Enzyme

Workflow Complexity) (Time per Reaction) Initial Cost per Unit/Reaction) (Reliability & Reproducibility)

Low (Universal Buffer) Significantly Lower Potentially Higher High (Buffer Compatibility) Significantly Higher /Potentially Lower High (Reduced Star Activity) Variable

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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